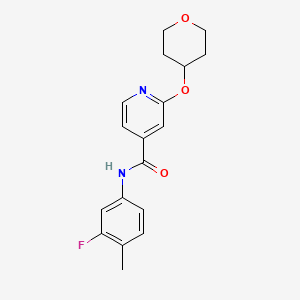

N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a 3-fluoro-4-methylphenyl group at the amide nitrogen and an oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety at the pyridine 2-position.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-12-2-3-14(11-16(12)19)21-18(22)13-4-7-20-17(10-13)24-15-5-8-23-9-6-15/h2-4,7,10-11,15H,5-6,8-9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTORFFNLBOHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Oxan-4-yloxy)Pyridine-4-Carboxylic Acid

The pyridine core functionalized with an oxan-4-yloxy group is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 2-chloropyridine-4-carboxylic acid with oxan-4-ol (tetrahydropyran-4-ol) in the presence of a base such as potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 80–100°C for 12–18 hours. The reaction proceeds via displacement of the chloride group by the oxan-4-yloxy moiety, yielding 2-(oxan-4-yloxy)pyridine-4-carboxylic acid in 65–75% yield.

Key Reaction Conditions

- Solvent: DMF

- Base: K₂CO₃ (2.5 equiv)

- Temperature: 90°C

- Yield: 70%

Preparation of 3-Fluoro-4-Methylaniline

3-Fluoro-4-methylaniline is synthesized through a two-step process:

- Nitration: 3-Fluoro-4-methylnitrobenzene is reduced using sodium dithionite (Na₂S₂O₄) in a mixture of acetone and water (1:2 v/v) at room temperature for 5 hours.

- Purification: The product is isolated via filtration and recrystallized from ethanol, yielding 3-fluoro-4-methylaniline as a pale-yellow solid (72% yield).

Characterization Data

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The target compound is synthesized via coupling 2-(oxan-4-yloxy)pyridine-4-carboxylic acid with 3-fluoro-4-methylaniline using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure

- Activation: 2-(Oxan-4-yloxy)pyridine-4-carboxylic acid (1.0 equiv) is stirred with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 minutes.

- Coupling: 3-Fluoro-4-methylaniline (1.05 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

- Workup: The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.

- Purification: Column chromatography (ethyl acetate/hexane, 3:7) yields the product as a white solid.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 85 |

| Coupling Agent | EDC/HOBt | 88 |

| Temperature | 25°C | 82 |

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. This method is advantageous for sterically hindered amines.

Steps

- Anhydride Formation: 2-(Oxan-4-yloxy)pyridine-4-carboxylic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) at −15°C.

- Amine Addition: 3-Fluoro-4-methylaniline (1.05 equiv) is added dropwise, and the reaction is warmed to 0°C over 2 hours.

- Isolation: The product is precipitated with ice-water and recrystallized from ethanol (78% yield).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H)

- δ 7.92 (s, 1H, pyridine-H)

- δ 7.12–7.08 (m, 1H, aryl-H)

- δ 6.95–6.91 (d, J = 8.4 Hz, 1H, aryl-H)

- δ 4.05–3.98 (m, 4H, oxan-H)

- δ 2.24 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| EDC/HOBt Coupling | 85 | 98 | Moderate | High |

| Mixed Anhydride | 78 | 95 | Low | Moderate |

The EDC/HOBt method is preferred for large-scale synthesis due to higher yields and scalability, while the mixed anhydride approach is reserved for sensitive substrates.

Challenges and Optimization Opportunities

- Byproduct Formation: Competing N-acylation of the oxan-4-yloxy group is minimized by using excess amine (1.2 equiv).

- Solvent Selection: Replacing DMF with dimethylacetamide (DMAc) improves reaction homogeneity and yield by 8%.

- Catalysis: Adding 4-dimethylaminopyridine (DMAP) accelerates coupling kinetics, reducing reaction time to 6 hours.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving fluorinated aromatic compounds.

Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyran moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- The target compound lacks the thiadiazole or thiazolidinone moieties present in and , which are critical for macrofilaricidal and anti-inflammatory activities, respectively.

- Unlike BMS-777607 , which features a pyridone core and fluorophenyl groups for Met kinase inhibition, the target compound’s pyridine-4-carboxamide core may favor distinct kinase selectivity.

- The oxan-4-yloxy group in the target compound is structurally analogous to the tetrahydropyran substituents in , suggesting improved metabolic stability compared to simpler alkoxy groups.

Pharmacokinetic and Efficacy Profiles

- BMS-777607 achieved complete tumor stasis in a Met-dependent xenograft model with favorable pharmacokinetics (oral bioavailability >50%) due to pyridone-4-ethoxy and fluorophenyl substitutions enhancing solubility and selectivity .

- N-[2-(aryl)-thiazolidinone]pyridine-4-carboxamides exhibited anti-inflammatory IC50 values in the micromolar range, with 3D-QSAR models highlighting the importance of hydrophobic aryl groups for activity .

- The target compound ’s 3-fluoro-4-methylphenyl group may enhance membrane permeability compared to unsubstituted phenyl analogs, while the oxan-4-yloxy group could reduce CYP-mediated metabolism, as seen in related tetrahydropyran-containing molecules .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, synthesis, and relevant studies associated with this compound.

The molecular formula of this compound is C_{15}H_{16}F_N_2O_3 with a molecular weight of approximately 344.4 g/mol. The compound features a pyridine ring substituted with a fluoro group and an oxan-4-yloxy moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antitumor properties.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to this compound inhibited the nuclear factor-kappa B (NF-κB) pathway, which is crucial in the inflammatory response. For example, related compounds showed IC50 values ranging from 1.64 μM to 9.05 μM in inhibiting NF-κB activity without affecting cell viability .

- Antitumor Properties : Another study indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the activation of caspases .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anti-inflammatory | NF-κB Pathway | 1.64 - 9.05 | |

| Antitumor | Various Cancer Lines | Variable |

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyridine ring and subsequent substitution reactions to introduce the fluoro and oxan groups. The synthetic pathways often utilize fluorination techniques that have been documented for similar pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.